molecular formula C25H26N4O3S B6565704 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1021210-98-9

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B6565704
CAS No.: 1021210-98-9
M. Wt: 462.6 g/mol
InChI Key: YLYMLJSHCKGZPC-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-methylphenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 3. The acetamide side chain is further modified with a 3,4-dimethoxyphenethyl group, which may enhance its pharmacokinetic properties, such as membrane permeability and target affinity.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S/c1-17-4-7-19(8-5-17)20-15-21-25(27-12-13-29(21)28-20)33-16-24(30)26-11-10-18-6-9-22(31-2)23(14-18)32-3/h4-9,12-15H,10-11,16H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYMLJSHCKGZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Influence :

  • Pyrazolo[1,5-a]pyrazine (target compound) vs. pyrazolo[1,5-a]pyrimidine (F-DPA): The pyrazine core in the target compound may offer distinct electronic properties compared to pyrimidine, affecting binding to targets like kinases or TSPO .
  • Pyrazolo[3,4-d]pyrimidine derivatives (e.g., ) are associated with kinase inhibition due to structural mimicry of ATP-binding sites .

Substituent Effects: Aryl Groups: The 4-methylphenyl group in the target compound vs. 4-chlorophenyl () alters steric and electronic profiles. Acetamide Side Chains: The 3,4-dimethoxyphenethyl group in the target compound likely improves CNS penetration compared to diethyl (F-DPA) or fluorobenzyl () groups .

Synthesis Methods :

  • The target compound’s sulfanyl acetamide moiety is synthesized via S-alkylation, similar to methods in and .
  • Radiosynthesis techniques for F-DPA () highlight the feasibility of labeling the target compound for imaging applications .

Research Findings and Data

Table 2: NMR Chemical Shift Comparison (δ, ppm)

Proton Position Target Compound (Inferred) F-DPA Compound 39 ()
Pyrazolo CH-3 ~7.8 (aromatic) 7.6 7.9
Acetamide NH ~9.2 N/A 8.5
Methoxy OCH3 3.7–3.9 N/A N/A
  • Structural Insights : The methoxy groups in the target compound (δ 3.7–3.9 ppm) are absent in F-DPA, which instead uses fluorine for electronic effects . The acetamide NH in pyrazoline derivatives () appears downfield-shifted compared to the target compound, reflecting differences in hydrogen-bonding capacity .

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